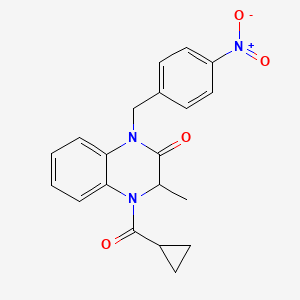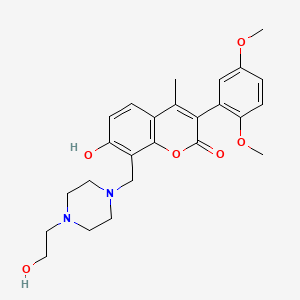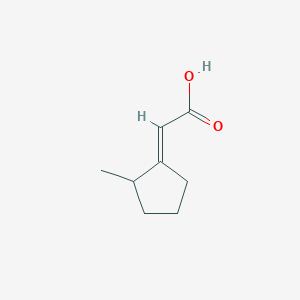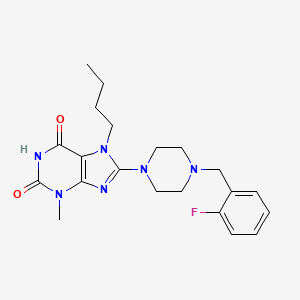![molecular formula C13H20N4O2S B2439971 4-({5-シクロプロピル-オクタヒドロピロロ[3,4-c]ピロール-2-イル}スルホニル)-1-メチル-1H-イミダゾール CAS No. 2199837-15-3](/img/structure/B2439971.png)
4-({5-シクロプロピル-オクタヒドロピロロ[3,4-c]ピロール-2-イル}スルホニル)-1-メチル-1H-イミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C13H20N4O2S and its molecular weight is 296.39. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
シグマ-2受容体リガンドと治療の可能性
シグマ-2 (σ2) 受容体は、最近、膜貫通タンパク質97 (TMEM97)として同定され、さまざまな疾患や状態において重要な役割を果たしています。 これらには、ニーマン・ピック病、統合失調症、神経障害性疼痛、外傷性脳損傷、がん、薬物依存、アルツハイマー病が含まれます . 研究者は、実験室および臨床試験において、σ2 リガンドの治療的有用性について積極的に調査しています。 問題の化合物はσ2リガンドとして作用する可能性があり、これらの状態に影響を与える可能性があります。
神経障害性疼痛の管理
神経障害性疼痛は、治療が非常に困難です。 σ2受容体は、疼痛の調節に関与していることが示唆されています . この化合物が神経障害性疼痛経路に与える影響を調査することで、新しい疼痛管理戦略のための貴重な洞察を得ることができます。
アルツハイマー病の治療
最近の研究では、σ2リガンドは、アルツハイマー病におけるAβオリゴマーのシナプス毒性効果からニューロンを保護できることが示唆されています . この化合物がAβ誘発神経毒性を軽減できるかどうかを調査することで、アルツハイマー病の治療法への道が開かれる可能性があります。
ニーマン・ピック病への影響
ニーマン・ピック病に関連するTMEM97との化合物の潜在的な相互作用は、探求する価値があります。 コレステロール代謝とリソソーム機能への影響を調査することで、疾患メカニズムについての洞察を得ることができます。
要約すると、この化合物は、神経学から腫瘍学まで、さまざまな分野で有望です。 その治療の可能性を最大限に引き出すためには、さらなる研究が不可欠です。 🌟
作用機序
Target of Action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.
Biochemical Pathways
The compound could potentially affect various biochemical pathways due to the presence of the imidazole ring. For instance, imidazole derivatives are known to interfere with the synthesis of certain proteins or nucleic acids, disrupt cell membrane function, or inhibit specific enzymes .
特性
IUPAC Name |
2-cyclopropyl-5-(1-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-15-8-13(14-9-15)20(18,19)17-6-10-4-16(12-2-3-12)5-11(10)7-17/h8-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXBQEVKXZSBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-Chlorophenyl)-2-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2439889.png)

![5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2439892.png)




![1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2439899.png)
![2-[2-(Benzenesulfonamido)-2-oxoethoxy]benzamide](/img/structure/B2439901.png)


![3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2439907.png)
![3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide](/img/structure/B2439908.png)
![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2439910.png)
